DGJ-pFPhT
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Overview
Description
DGJ-pFPhT is a human α-galactosidase A ligand. It is capable of stabilizing α-Gal A and restoring trafficking.
Scientific Research Applications
Cellular Imaging and Tracking : DGJ-pFPhT has been used in cellular imaging, particularly in tracking dendritic cells (DCs) in vivo using magnetic resonance imaging (MRI). This is significant for understanding the behavior of cellular vaccines in cancer and infectious disease treatments. The use of perfluoropolyether (PFPE) agents, which may be related to this compound, has shown that DCs can be labeled without impacting their viability, phenotype, or function, and tracked in vivo by MRI. This application is critical for advancing cellular therapies by providing insights into the location, migration, and fate of cells after administration to patients (Helfer et al., 2010).
Molecular Interactions and Nanotechnology : this compound plays a role in studying molecular interactions and has applications in nanotechnology. Techniques like pulsed field gradient nuclear magnetic resonance (PFG-NMR) spectroscopy, which may utilize compounds similar to this compound, are used for assessing interactions in chemical systems. This has implications in understanding the behavior of biopolymers and their applications in material science, as well as the role of anions in homogenous transition metal catalysis (Cozzolino et al., 2008).
Biotechnology and Gene Expression Monitoring : In the field of biotechnology, this compound's related compounds are used for tagging proteins and monitoring gene expression in living cells. This application is pivotal for understanding cellular processes and developing new approaches in biology and medicine. The use of green fluorescent protein (GFP), for instance, enables the noninvasive monitoring of temperature changes in individual cells, providing a tool for fundamental research in molecular biology and therapeutic studies (Donner et al., 2012).
Photovoltaic Research : this compound may also find applications in photovoltaic research. Studies involving compounds like P3HT:PCBM blends, which are relevant in organic photovoltaic technologies, indicate the importance of this compound-related compounds in understanding the dynamics of charge transfer states and their impact on device performance. This research helps in developing more efficient solar cells with reduced energy loss (Grancini et al., 2011).
properties
CAS RN |
1609458-32-3 |
---|---|
Molecular Formula |
C13H17FN2O4S |
Molecular Weight |
316.3474 |
IUPAC Name |
(2R,3S,4R,5S)-N-(4-fluorophenyl)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C13H17FN2O4S/c14-7-1-3-8(4-2-7)15-13(21)16-5-10(18)12(20)11(19)9(16)6-17/h1-4,9-12,17-20H,5-6H2,(H,15,21)/t9-,10+,11+,12-/m1/s1 |
InChI Key |
WPBCEOLJVINCLL-NOOOWODRSA-N |
SMILES |
O[C@@H]1[C@H](O)[C@@H](O)CN(C(NC2=CC=C(F)C=C2)=S)[C@@H]1CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DGJ-pFPhT; DGJ pFPhT; DGJpFPhT; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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